molecular formula C16H23ClN2O4 B2780444 1-(5-Chloro-2-methoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea CAS No. 2310017-58-2

1-(5-Chloro-2-methoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea

Cat. No.: B2780444
CAS No.: 2310017-58-2
M. Wt: 342.82
InChI Key: KILKZCZASIYFCQ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a urea functional group, a chlorinated aromatic ring, and a cyclopentyl moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea typically involves multiple steps:

    Formation of the Chlorinated Aromatic Intermediate:

    Cyclopentyl Derivative Preparation:

    Final Coupling Reaction:

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

  • Oxidation of the hydroxyethoxy group yields ketones or aldehydes.
  • Reduction of the urea group produces primary or secondary amines.
  • Substitution of the chlorine atom results in various substituted aromatic compounds.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 1-(5-Chloro-2-methoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, including signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

    1-(5-Chloro-2-methoxyphenyl)-3-(cyclopentylmethyl)urea: Lacks the hydroxyethoxy group, resulting in different chemical properties.

    1-(5-Chloro-2-methoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclohexyl)methyl)urea: Contains a cyclohexyl instead of a cyclopentyl moiety, affecting its steric and electronic characteristics.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O4/c1-22-14-5-4-12(17)10-13(14)19-15(21)18-11-16(23-9-8-20)6-2-3-7-16/h4-5,10,20H,2-3,6-9,11H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILKZCZASIYFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2(CCCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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